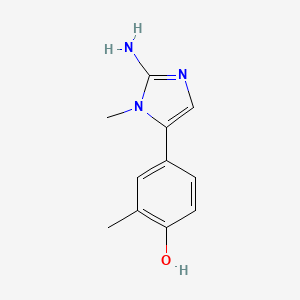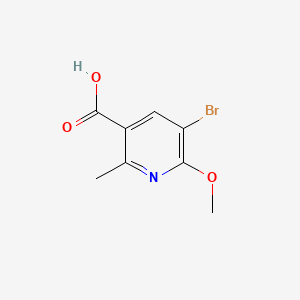![molecular formula C10H12Cl2N2 B13475870 2-(Chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B13475870.png)
2-(Chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of the chloromethyl group makes it a versatile intermediate for further chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloromethylpyridine with suitable reagents to form the imidazo-pyridine core. The reaction conditions often include the use of strong bases like sodium methoxide and solvents such as dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions include various substituted imidazo-pyridine derivatives, which can be further utilized in medicinal chemistry and material science applications.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Research: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins and DNA. This modification can lead to the inhibition of enzyme activity or disruption of DNA replication, contributing to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloromethylpyridine: A simpler analogue with similar reactivity but lacking the fused imidazo-pyridine ring system.
2-Chloro-6-(trichloromethyl)pyridine: Another related compound with different substituents that affect its chemical properties and applications.
Uniqueness
2-(Chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate for the synthesis of complex molecules with specific biological activities and material properties.
Propiedades
Fórmula molecular |
C10H12Cl2N2 |
|---|---|
Peso molecular |
231.12 g/mol |
Nombre IUPAC |
2-(chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine;hydrochloride |
InChI |
InChI=1S/C10H11ClN2.ClH/c1-7-3-8(2)10-12-9(4-11)6-13(10)5-7;/h3,5-6H,4H2,1-2H3;1H |
Clave InChI |
HIURVUQNAIQSLC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN2C1=NC(=C2)CCl)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-2-yl)boronic acid](/img/structure/B13475848.png)

![tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate](/img/structure/B13475851.png)

![3'-Fluoro-4-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13475859.png)
![(2S)-3-[4-(benzylsulfanyl)phenyl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13475866.png)
